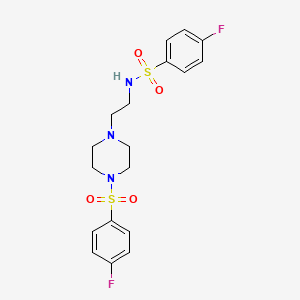
4-Fluoro-N-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of WAY-324631 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form a piperazine derivative.
Coupling Reaction: The piperazine derivative is then coupled with 4-fluorobenzenesulfonyl chloride under specific conditions to form the final product, WAY-324631.
Industrial Production Methods
Industrial production of WAY-324631 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as supercritical fluid crystallization can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
WAY-324631 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with WAY-324631.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
WAY-324631 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: WAY-324631 is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of WAY-324631 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
WAY-100635: Another piperazine derivative with similar structural features.
WAY-161503: A compound with comparable biological activities.
WAY-267464: Shares similar chemical properties and applications.
Uniqueness
WAY-324631 stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C18H21F2N3O4S2 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
4-fluoro-N-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21F2N3O4S2/c19-15-1-5-17(6-2-15)28(24,25)21-9-10-22-11-13-23(14-12-22)29(26,27)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2 |
Clave InChI |
HVGGIAZQJKRLNU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



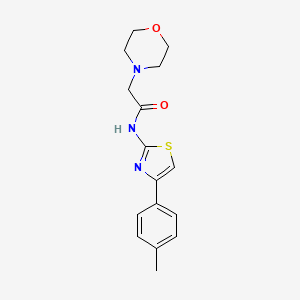
![2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B10816103.png)

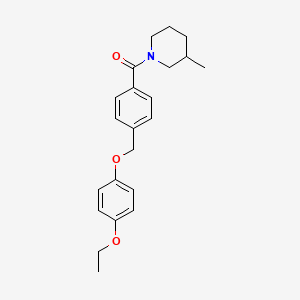
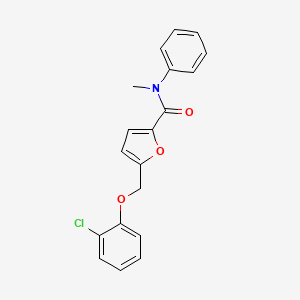
![1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane](/img/structure/B10816130.png)
![N-(9-ethylcarbazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10816151.png)
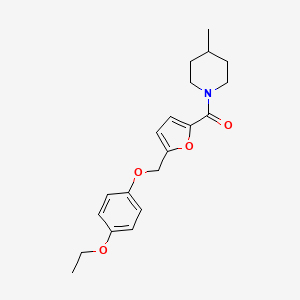
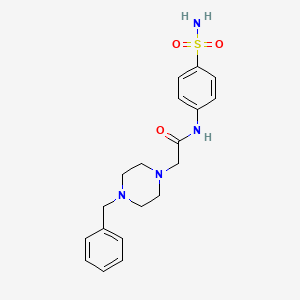
![5-benzyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10816165.png)
![(5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B10816171.png)
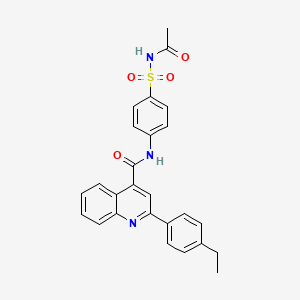
![(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B10816187.png)
![5-[2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]ethenyl]-2-methoxyphenol](/img/structure/B10816198.png)